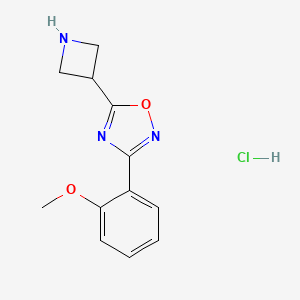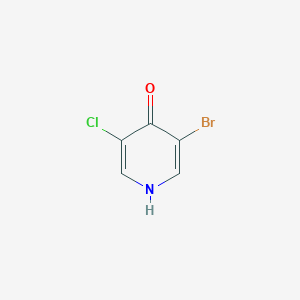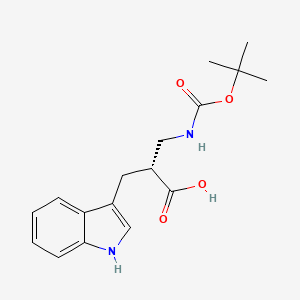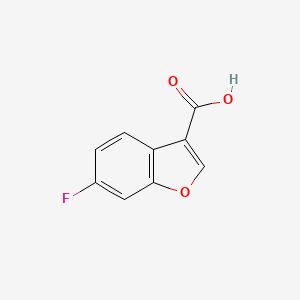![molecular formula C10H17Cl2N3OS B1379086 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride CAS No. 1426290-65-4](/img/structure/B1379086.png)
1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride
Übersicht
Beschreibung
1-(2-Amino-1,3-thiazol-4-yl)methylazepan-4-one dihydrochloride (AMT-dihydrochloride) is an organic compound that is widely used in scientific research. It is a synthetic compound that has a variety of applications in laboratory experiments and is used to study biochemical and physiological processes. AMT-dihydrochloride has a unique structure that allows it to interact with proteins and enzymes in a specific way, making it a useful tool for scientific investigation.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives are known for their antioxidant properties. They can neutralize free radicals, which are unstable molecules that can damage cells and contribute to aging and diseases. By incorporating the thiazole moiety, compounds like 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride may exhibit significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
Antimicrobial Activity
Thiazoles have been reported to possess antimicrobial activity, making them valuable in the development of new antibiotics. The structural flexibility of thiazole allows for the synthesis of various derivatives that can target a range of microbial pathogens, including bacteria and fungi .
Anticancer Activity
Some thiazole derivatives have shown promise as anticancer agents. They can interfere with the proliferation of cancer cells and induce apoptosis. Research into thiazole-based compounds continues to explore their potential as chemotherapeutic agents .
Anti-Inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting disease progression .
Antidiabetic Activity
Thiazole compounds have been investigated for their antidiabetic effects. They may act on various targets involved in glucose metabolism, offering a potential therapeutic approach for managing diabetes .
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s could benefit from the neuroprotective effects of thiazole derivatives. These compounds may protect nerve cells from damage and support the maintenance of cognitive functions .
Wirkmechanismus
Target of Action
The primary target of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme, potentially inhibiting its function .
Biochemical Pathways
The compound’s interaction with the target enzyme affects the biochemical pathway of bacterial cell wall synthesis . By acting as an antagonist to the enzyme UDP-N-acetylmuramate/L-alanine ligase, the compound may disrupt this pathway, leading to the inhibition of bacterial growth .
Result of Action
The compound has shown moderate to significant antibacterial and antifungal potential . It has demonstrated significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also showed antifungal potential against Candida glabrata and Candida albicans .
Eigenschaften
IUPAC Name |
1-[(2-amino-1,3-thiazol-4-yl)methyl]azepan-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c11-10-12-8(7-15-10)6-13-4-1-2-9(14)3-5-13;;/h7H,1-6H2,(H2,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOZXXQGZMVGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCN(C1)CC2=CSC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379006.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine](/img/structure/B1379007.png)
![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1379009.png)




![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)
![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)


